molecular formula C14H9NO2 B6150371 benzo[h]quinoline-2-carboxylic acid CAS No. 65714-32-1

benzo[h]quinoline-2-carboxylic acid

Cat. No.: B6150371
CAS No.: 65714-32-1
M. Wt: 223.2
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Description

Benzo[h]quinoline-2-carboxylic acid is a polycyclic heteroaromatic compound characterized by a fused benzene ring at the h-position of the quinoline scaffold. The quinoline core consists of a benzene ring fused to a pyridine ring, with the carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

65714-32-1

Molecular Formula

C14H9NO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylic acid.

    Reduction: Formation of dihydrothis compound.

    Substitution: Formation of various substituted benzo[h]quinoline derivatives.

Mechanism of Action

The mechanism of action of benzo[h]quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Quinoline-2-carboxylic acid derivatives are distinguished by substituents at positions 3, 4, 6, and the nature of fused rings. Key examples include:

Table 1: Structural Comparison of Quinoline-2-Carboxylic Acid Derivatives

Compound Name Substituents/Modifications Key Activities References
Benzo[h]quinoline-2-carboxylic acid Fused benzene ring at h-position Not explicitly reported
4-Hydroxyquinoline-2-carboxylic acid 4-OH group Antiviral, ACE2-RBD inhibition
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 4-benzylamino, 2-oxo, 3-COOH Analgesic
6-Trifluoromethylquinoline-2-carboxylic acid 6-CF₃ group Bioactive (potential antiviral)
Nadifloxacin (pyrido[3,2,1-ij]quinoline-2-carboxylic acid) Fluorine, piperidinyl substituent Antibacterial
Decahydroquinoline-2-carboxylic acid derivatives Saturated rings, mercapto groups ACE inhibitors (antihypertensive)
  • Substituent Effects: 4-Hydroxy Group: Critical for antiviral activity. 4-Hydroxyquinoline-2-carboxylic acid (kynurenic acid) disrupts SARS-CoV-2 spike protein binding to ACE2 receptors . Benzylamino and Oxo Groups: Enhance analgesic properties by modulating opioid receptor interactions . Trifluoromethyl Group: Electron-withdrawing CF₃ at position 6 improves metabolic stability and bioavailability .
Pharmacological Activities

Table 2: Pharmacological Activities and Mechanisms

Compound Class Activity Mechanism/Target References
4-Hydroxyquinoline-2-carboxylic acid derivatives Antiviral Inhibits ACE2-RBD interaction
4-Benzylamino-2-oxo derivatives Analgesic Structural mimicry of endogenous pain modulators
Nadifloxacin Antibacterial DNA gyrase inhibition
Decahydroquinoline derivatives Antihypertensive Angiotensin-converting enzyme (ACE) inhibition
  • Antiviral Activity: Quinoline-2-carboxylic acids with hydroxyl groups (e.g., 4-hydroxy- and 4,6-dihydroxy-) show promise in blocking viral entry by targeting ACE2-RBD interactions .
  • Analgesic Activity: 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) and its analogs exhibit efficacy comparable to tramadol in pain models, with reduced side effects .
  • Antibacterial Activity : Nadifloxacin’s co-crystal with oxalic acid enhances stability and solubility, improving its antibacterial potency .

Q & A

Basic: What synthetic methods are commonly employed for preparing benzo[h]quinoline-2-carboxylic acid derivatives?

This compound derivatives are typically synthesized via:

  • Friedländer condensation : A one-pot reaction between substituted aminobenzaldehydes and ketones, optimized for regioselectivity using acid catalysts (e.g., HCl or H₂SO₄) .
  • Microwave-assisted synthesis : Accelerates reaction kinetics for mixed-ligand complexes, reducing reaction times from hours to minutes while improving yields. For example, microwave irradiation enhances coordination with transition metals (e.g., Co(II), Ni(II)) .
  • Post-functionalization : Carboxylic acid groups are modified via amide coupling using reagents like HATU or DCC, followed by purification via reverse-phase HPLC .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Space group and lattice parameters : Monoclinic systems (e.g., P21/c) with unit cell dimensions (e.g., a = 9.724 Å, b = 5.937 Å) reveal molecular packing and hydrogen-bonding networks .
  • Tautomeric forms : Co-crystallized neutral and zwitterionic species (1:1 ratio) highlight pH-dependent protonation states of the carboxylic acid group .
  • Validation : SHELX software refines structural models against experimental data, resolving discrepancies in bond lengths (<0.01 Å) and angles (<1°) .

Basic: What spectroscopic techniques are used to characterize this compound complexes?

  • FT-IR : Confirms ligand coordination via shifts in ν(C=O) (1700–1650 cm⁻¹) and ν(N–H) (3300–3100 cm⁻¹) .
  • UV-Vis : Electronic transitions (e.g., π→π* at 250–300 nm, d→d transitions in metal complexes) correlate with conjugation and metal-ligand charge transfer .
  • Magnetic susceptibility : Determines metal oxidation states (e.g., paramagnetic Co(II) vs. diamagnetic Ni(II)) using Gouy balances .

Advanced: How do thermodynamic parameters influence the solubility and partitioning of this compound?

  • Partition coefficients (log P) : Measured in immiscible solvent systems (e.g., chloroform/water) via shake-flask methods. For example, ΔG values (e.g., −12.3 kJ/mol) indicate spontaneous partitioning into organic phases .
  • Vant Hoff analysis : Linear plots of ln kp vs. 1/T yield ΔH (endothermic, +15–25 kJ/mol) and ΔS (+50–70 J/mol·K), suggesting entropy-driven solubility in nonpolar solvents .
  • Hydrogen bonding : Reduced aqueous solubility at higher temperatures correlates with weakened H-bonding to water molecules .

Advanced: How can isotope labeling resolve mechanistic ambiguities in this compound metabolism?

  • Deuterium incorporation : Synthesize deuterated analogs (e.g., ³H/²H isotopes at methoxy or methyl groups) via isotopic exchange or custom precursors. HRMS quantifies isotopic clusters (e.g., [M+H]⁺ peaks) to track metabolic stability .
  • Pharmacokinetic studies : Isotope-encoded analogs differentiate between enzymatic hydrolysis (e.g., esterase activity) and oxidative degradation pathways .

Advanced: How do structural modifications enhance the inhibitory activity of this compound against α-glucosidase/α-amylase?

  • Carboxyl group positioning : Quinoline-2-carboxylic acid (IC₅₀ = 9.1 µg/mL for α-glucosidase) outperforms 3- and 4-carboxyl analogs due to optimal hydrogen bonding with enzyme active sites .
  • Substituent effects : Electron-withdrawing groups (e.g., fluoro at C6) increase acidity (pKa ~3.5), enhancing electrostatic interactions with catalytic residues like Asp307 .
  • SAR studies : Methyl or methoxy groups at C4/C6 improve lipophilicity (clogP +1.5), balancing membrane permeability and target affinity .

Advanced: What strategies address contradictions in crystallographic and spectroscopic data for this compound derivatives?

  • Polymorphism screening : Recrystallize from solvents (e.g., DMSO/EtOH) to isolate stable polymorphs, validated via PXRD and DSC .
  • DFT calculations : Gaussian09 simulations reconcile observed FT-IR frequencies (e.g., 1680 cm⁻¹) with theoretical vibrational modes for zwitterionic forms .
  • Multi-method validation : Cross-verify NMR (¹³C chemical shifts) and SC-XRD data to resolve discrepancies in protonation states .

Advanced: How are mixed-ligand metal complexes of this compound designed for catalytic applications?

  • Ligand selection : Pair with π-accepting co-ligands (e.g., 2,2'-bipyridine) to stabilize metal centers (e.g., Co(II)) via synergistic σ-donation and π-backbonding .
  • Theoretical modeling : HyperChem simulations predict geometry (e.g., octahedral vs. tetrahedral) and redox potentials (E½) for catalytic cycles .
  • Catalytic testing : Assess turnover frequencies (TOF) in model reactions (e.g., oxidation of alkanes), correlating with ligand denticity and metal electronic structure .

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